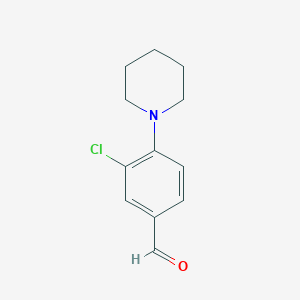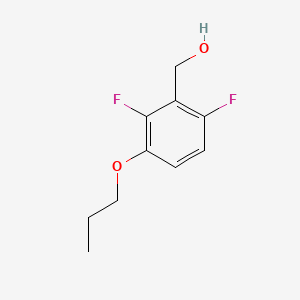
(2,6-Difluoro-3-propoxyphenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Difluoro-3-propoxyphenyl)methanol is an organic compound with the molecular formula C10H12F2O2 and a molecular weight of 202.2 g/mol It is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Difluoro-3-propoxyphenyl)methanol typically involves the reaction of 2,6-difluorophenol with propyl bromide in the presence of a base, followed by reduction of the resulting intermediate . The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Acetone or dimethylformamide (DMF)
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Difluoro-3-propoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding aldehydes or ketones using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of the methanol group to a methyl group using reducing agents like LiAlH4 (Lithium aluminium hydride).
Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like NBS (N-Bromosuccinimide) or HNO3 (Nitric acid).
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: NBS in carbon tetrachloride under UV light.
Major Products
The major products formed from these reactions include:
Oxidation: 2,6-Difluoro-3-propoxybenzaldehyde
Reduction: 2,6-Difluoro-3-propoxybenzene
Substitution: 2,6-Difluoro-3-propoxy-4-bromophenylmethanol
Wissenschaftliche Forschungsanwendungen
(2,6-Difluoro-3-propoxyphenyl)methanol has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2,6-Difluoro-3-propoxyphenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets. The propoxy group may influence its solubility and membrane permeability, facilitating its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Difluorophenol
- 3-Propoxyphenol
- 2,6-Difluoro-3-methoxyphenylmethanol
Uniqueness
(2,6-Difluoro-3-propoxyphenyl)methanol is unique due to the combination of fluorine atoms and a propoxy group on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C10H12F2O2 |
|---|---|
Molekulargewicht |
202.20 g/mol |
IUPAC-Name |
(2,6-difluoro-3-propoxyphenyl)methanol |
InChI |
InChI=1S/C10H12F2O2/c1-2-5-14-9-4-3-8(11)7(6-13)10(9)12/h3-4,13H,2,5-6H2,1H3 |
InChI-Schlüssel |
UHVMIMFXFUARHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C(=C(C=C1)F)CO)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


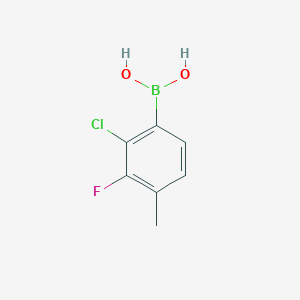
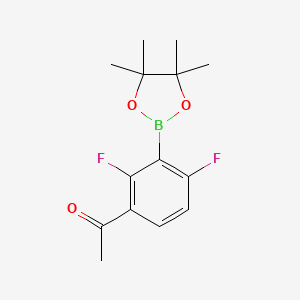

![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)
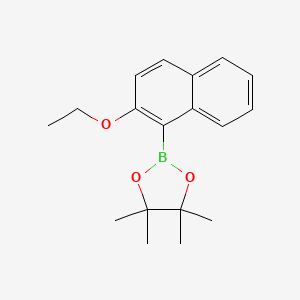
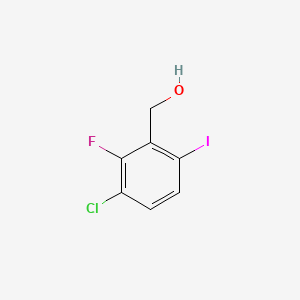
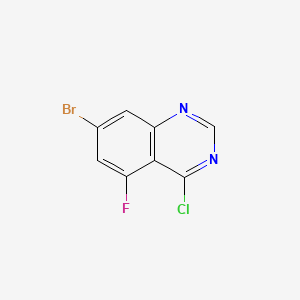

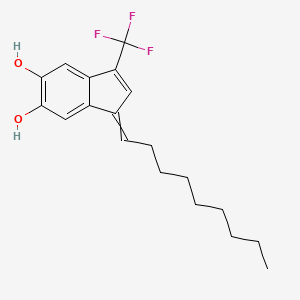
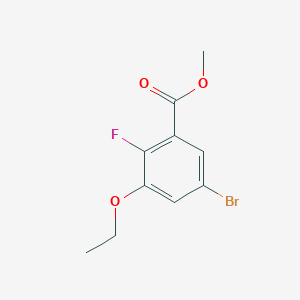
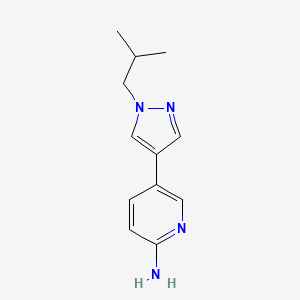
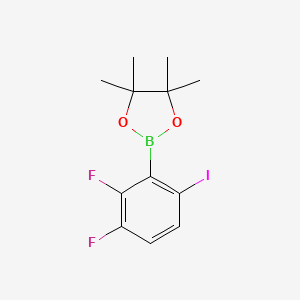
![Tert-butyl 3-(7-aminopyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B14029466.png)
